![molecular formula C18H15BO2 B15161587 2-[1-(Naphthalen-2-yl)ethyl]-2H-1,3,2-benzodioxaborole CAS No. 143969-38-4](/img/structure/B15161587.png)
2-[1-(Naphthalen-2-yl)ethyl]-2H-1,3,2-benzodioxaborole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(Naphthalen-2-yl)ethyl]-2H-1,3,2-benzodioxaborole is an organic compound that features a benzodioxaborole core with a naphthyl group attached to it
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Naphthalen-2-yl)ethyl]-2H-1,3,2-benzodioxaborole typically involves the reaction of naphthalen-2-yl ethylamine with benzodioxaborole derivatives under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where the naphthyl group is introduced to the benzodioxaborole core . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and bases like potassium carbonate, with the reaction being carried out at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-[1-(Naphthalen-2-yl)ethyl]-2H-1,3,2-benzodioxaborole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the naphthyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield boronic acids, while reduction reactions can produce alcohols or amines. Substitution reactions can result in the formation of various substituted benzodioxaborole derivatives.
Applications De Recherche Scientifique
2-[1-(Naphthalen-2-yl)ethyl]-2H-1,3,2-benzodioxaborole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Mécanisme D'action
The mechanism of action of 2-[1-(Naphthalen-2-yl)ethyl]-2H-1,3,2-benzodioxaborole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Naphthalen-1-yl)ethyl 2-acetoxybenzoate: This compound has a similar naphthyl group but differs in its ester functionality.
Di(naphthalen-2-yl)-1,2-diphenylethene: This compound features a naphthyl group and is used in the development of fluorescent polymers.
Uniqueness
2-[1-(Naphthalen-2-yl)ethyl]-2H-1,3,2-benzodioxaborole is unique due to its benzodioxaborole core, which imparts distinct chemical and physical properties. This core structure allows for versatile chemical modifications and applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
143969-38-4 |
|---|---|
Formule moléculaire |
C18H15BO2 |
Poids moléculaire |
274.1 g/mol |
Nom IUPAC |
2-(1-naphthalen-2-ylethyl)-1,3,2-benzodioxaborole |
InChI |
InChI=1S/C18H15BO2/c1-13(19-20-17-8-4-5-9-18(17)21-19)15-11-10-14-6-2-3-7-16(14)12-15/h2-13H,1H3 |
Clé InChI |
XBHQGWHAYRSRFZ-UHFFFAOYSA-N |
SMILES canonique |
B1(OC2=CC=CC=C2O1)C(C)C3=CC4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


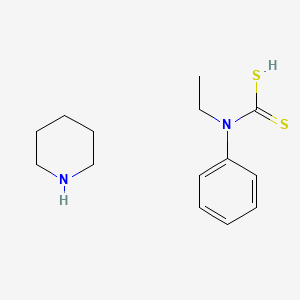
![3,6-Dimethoxy-2-[(2-methoxyethoxy)methoxy]benzaldehyde](/img/structure/B15161514.png)
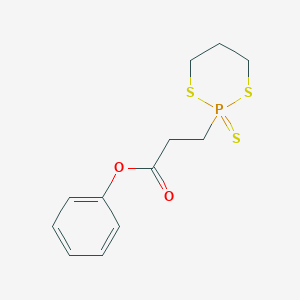
![Benzamide, N-[2-(2-bromophenyl)ethyl]-2-iodo-](/img/structure/B15161520.png)
![2-Azido-4-[(4-methoxyphenyl)(diphenyl)methoxy]butane-1,3-diol](/img/structure/B15161530.png)
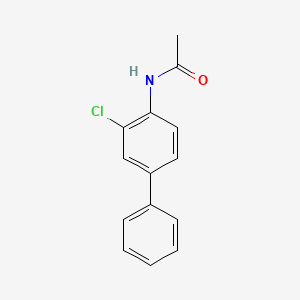
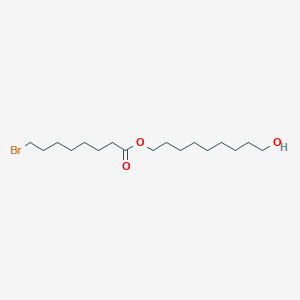
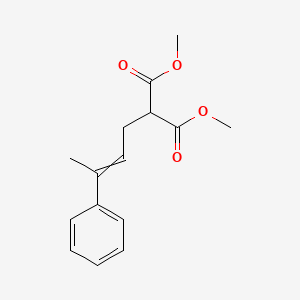

![1-[3-(Methanesulfonyl)prop-1-en-2-yl]-4-nitrobenzene](/img/structure/B15161565.png)
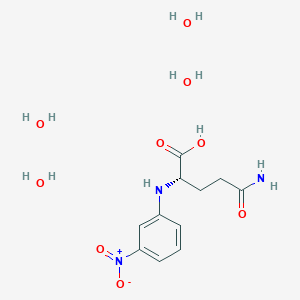
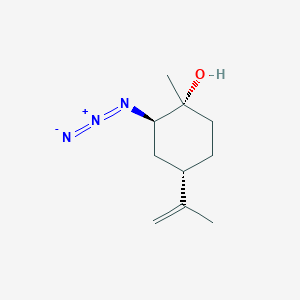

![4-Chloro-N-[1-chloro-2-(4-methylphenyl)-2-oxoethyl]benzamide](/img/structure/B15161592.png)
